3-(2-Dimethylamino-4-morpholin-2-yl-pyrimidin-5-yl)-benzamide hydrochloride
Overview
Description
3-(2-Dimethylamino-4-morpholin-2-yl-pyrimidin-5-yl)-benzamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl core substituted with a morpholinyl group and a dimethylamino group, which are attached to a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common synthetic route involves the following steps:
Formation of the Pyrimidinyl Core: The pyrimidinyl core can be synthesized through a condensation reaction between an appropriate amine and a β-diketone.
Introduction of the Morpholinyl Group: The morpholinyl group can be introduced via nucleophilic substitution reaction using morpholine.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction with dimethylamine.
Formation of the Benzamide Moiety: The benzamide moiety can be formed through the reaction of the substituted pyrimidinyl core with an appropriate benzoyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated synthesis platforms to ensure consistency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Dimethylamino-4-morpholin-2-yl-pyrimidin-5-yl)-benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Dimethylamine, morpholine, and acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be employed in biological studies to investigate cellular processes and pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 3-(2-Dimethylamino-4-morpholin-2-yl-pyrimidin-5-yl)-benzamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475): A highly potent, selective, brain-penetrant, and in vivo active LRRK2 kinase inhibitor.
2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone: A compound with a similar morpholinyl group and nitro group.
Uniqueness: 3-(2-Dimethylamino-4-morpholin-2-yl-pyrimidin-5-yl)-benzamide hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
3-[2-(dimethylamino)-4-morpholin-2-ylpyrimidin-5-yl]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2.ClH/c1-22(2)17-20-9-13(11-4-3-5-12(8-11)16(18)23)15(21-17)14-10-19-6-7-24-14;/h3-5,8-9,14,19H,6-7,10H2,1-2H3,(H2,18,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWDPEIMHAWQTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC(=CC=C3)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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